molecular formula C26H25NO2 B4911603 [2-(Azepan-1-ylcarbonyl)phenyl](biphenyl-4-YL)methanone

[2-(Azepan-1-ylcarbonyl)phenyl](biphenyl-4-YL)methanone

Cat. No.: B4911603
M. Wt: 383.5 g/mol
InChI Key: FDXQDJJQFGVWES-UHFFFAOYSA-N
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Description

2-(Azepan-1-ylcarbonyl)phenylmethanone is a complex organic compound that features a unique structure combining an azepane ring, a phenyl group, and a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-ylcarbonyl)phenylmethanone typically involves multi-step organic reactions. One common approach is to start with the formation of the azepane ring, followed by the introduction of the phenyl and biphenyl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(Azepan-1-ylcarbonyl)phenylmethanone can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-ylcarbonyl)phenylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the azepane ring or the phenyl groups, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions can vary widely, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.

Scientific Research Applications

Chemistry

In chemistry, 2-(Azepan-1-ylcarbonyl)phenylmethanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Researchers study its interactions with biological targets, such as enzymes or receptors, to develop new drugs or therapeutic agents.

Medicine

In medicine, 2-(Azepan-1-ylcarbonyl)phenylmethanone is explored for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers or coatings. Its unique properties can enhance the performance of these materials, making them more durable, efficient, or environmentally friendly.

Mechanism of Action

The mechanism of action of 2-(Azepan-1-ylcarbonyl)phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-1-ylcarbonyl)phenylmethanone
  • 2-(Morpholin-1-ylcarbonyl)phenylmethanone
  • 2-(Pyrrolidin-1-ylcarbonyl)phenylmethanone

Uniqueness

Compared to similar compounds, 2-(Azepan-1-ylcarbonyl)phenylmethanone features an azepane ring, which provides unique steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-(azepane-1-carbonyl)phenyl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO2/c28-25(22-16-14-21(15-17-22)20-10-4-3-5-11-20)23-12-6-7-13-24(23)26(29)27-18-8-1-2-9-19-27/h3-7,10-17H,1-2,8-9,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXQDJJQFGVWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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